molecular formula C19H19N5O3S B2753915 methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 843625-01-4

methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2753915
CAS No.: 843625-01-4
M. Wt: 397.45
InChI Key: PCHPYAWSSRFQAK-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 5 of the triazole ring, a sulfanylacetamido linker, and a methyl benzoate group at position 2.

Properties

IUPAC Name

methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-4-3-5-14(10-12)17-22-23-19(24(17)20)28-11-16(25)21-15-8-6-13(7-9-15)18(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPYAWSSRFQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the reaction of 4-amino-5-(3-methylphenyl)-1,2,4-triazole-3-thiol with methyl 4-aminobenzoate in the presence of acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Positional Effects of Methyl Groups
  • 3-Methylphenyl vs. 4-Methylbenzyl : Anti-cancer analogs with 4-methylbenzyl substituents () demonstrated IC₅₀ values of 8–12 µM against leukemia cells. The 3-methylphenyl group in the target compound could influence steric hindrance, affecting binding to cellular targets .

Modifications in the Acetamido Linker and Benzoate Group

  • Methyl Benzoate vs. Ethyl Benzoate : Ethyl benzoate derivatives (e.g., ) showed similar IR spectra (C=O stretch at ~1686 cm⁻¹) but may differ in hydrolysis rates in vivo due to ester group stability. Methyl esters typically exhibit faster metabolic clearance .
  • Sulfanyl vs. Sulfonyl : Sulfonyl-containing analogs (e.g., ) are less common but may offer improved oxidative stability. The sulfanyl group in the target compound could enhance redox-mediated interactions in biological systems .

Antimicrobial Activity

Compound Substituent (R) MIC (µg/mL) Reference
Target Compound 3-Methylphenyl Pending
KA3 (Pyridin-4-yl) Pyridin-4-yl 32–64
4-Chlorobenzyl Analog 4-Chlorobenzyl 64–128
Furan-2-yl Derivative Furan-2-yl N/A*

*Anti-exudative activity reported instead.

Anti-Cancer Activity

Compound Substituent (R) IC₅₀ (µM) Reference
Target Compound 3-Methylphenyl Pending
4-Methylbenzyl Analog 4-Methylbenzyl 8–12
4-Chlorobenzyl Derivative 4-Chlorobenzyl 15–20

Physicochemical Properties

Lipophilicity and Solubility

  • Methyl benzoate esters generally exhibit lower aqueous solubility than ethyl analogs but higher than unsubstituted benzoic acids .

Biological Activity

Methyl 4-(2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its structural components, including a triazole ring and a sulfanyl group. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H19N5O3S
Molecular Weight385.45 g/mol
SolubilitySoluble in DMF and DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against various bacterial and fungal strains.

Case Studies

  • In Vitro Studies : A study conducted on the antimicrobial efficacy of triazole derivatives found that compounds similar to this compound showed potent activity against Staphylococcus aureus and Candida albicans using the disk diffusion method .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for related triazole compounds ranged from 15.62 µg/mL to 62.5 µg/mL against various pathogens . These findings suggest that the compound may possess broad-spectrum antimicrobial activity.

Anticancer Properties

This compound is also being explored for its potential anticancer effects. The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation.

Research Findings

  • Cell Line Studies : In vitro studies on human cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell growth . For example, triazole derivatives have been reported to exhibit cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Mechanism of Action : The proposed mechanism includes the disruption of microtubule formation during mitosis and inhibition of topoisomerase activity, which are crucial for DNA replication and cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes involved in fungal biosynthesis or cancer cell metabolism.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, comparisons with similar triazole derivatives reveal distinct advantages due to its specific functional groups.

Compound NameAntimicrobial ActivityAnticancer Activity
Compound AModerateHigh
Compound BHighModerate
Methyl 4-(...)HighHigh

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Triazole cyclizationKOH, CS₂, hydrazine hydrate65–75
Sulfanylacetyl additionChloroacetyl chloride, NaHCO₃80–85
Benzoate couplingDCC, DMF70–78

Q. Table 2: Comparative Biological Activity of Triazole Derivatives

CompoundSubstituentIC₅₀ (EGFR kinase, μM)Reference
Target compound3-methylphenyl1.2 ± 0.3
Analog A4-chlorophenyl0.8 ± 0.2
Analog B4-ethoxyphenyl2.5 ± 0.4

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